molecular formula C38H64O2 B132854 All-trans-retinyl stearate CAS No. 631-87-8

All-trans-retinyl stearate

Cat. No. B132854
CAS RN: 631-87-8
M. Wt: 552.9 g/mol
InChI Key: YNGACJMSLZMZOX-FPFNAQAWSA-N
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Description

All-trans-retinyl stearate is a derivative of vitamin A, which is a crucial nutrient for vision, growth, cellular differentiation, and proliferation. The compound is related to all-trans-retinol, a form of vitamin A that is involved in the visual cycle and gene expression through its interaction with retinoic acid receptors (RARs) . All-trans-retinyl esters, such as all-trans-retinyl stearate, are substrates for isomerization in the vertebrate visual cycle, playing a key role in the conversion to 11-cis-retinol .

Synthesis Analysis

The synthesis of all-trans-retinyl stearate is not directly described in the provided papers. However, the synthesis of related compounds like all-trans-retinyl beta-glucuronide and all-trans-retinoyl beta-glucuronide has been reported. These compounds are synthesized from all-trans-retinol or all-trans-retinoic acid, respectively, through chemical reactions involving the formation of esters or glucuronides . The synthesis of all-trans-retinyl stearate would likely involve a similar esterification process between all-trans-retinol and stearic acid.

Molecular Structure Analysis

The molecular structure of all-trans-retinyl stearate would consist of a retinyl group, which is derived from all-trans-retinol, esterified to stearic acid. The retinyl group contains a polyene chain with a series of conjugated double bonds, which is characteristic of vitamin A derivatives and is essential for their biological activity .

Chemical Reactions Analysis

All-trans-retinyl stearate, as an ester of vitamin A, would be expected to undergo hydrolysis to yield all-trans-retinol and stearic acid. This reaction could be catalyzed by esterases present in biological tissues. Additionally, all-trans-retinol, which is a component of all-trans-retinyl stearate, can be oxidized to all-trans-retinoic acid, a potent ligand for RARs, and can undergo isomerization reactions within the visual cycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of all-trans-retinyl stearate are not explicitly detailed in the provided papers. However, based on the properties of similar vitamin A esters, it can be inferred that all-trans-retinyl stearate would be a lipophilic compound due to the long hydrocarbon chain of stearic acid. This lipophilicity would facilitate its incorporation into biological membranes and storage in lipid droplets within cells. The compound's stability, solubility, and reactivity would be influenced by the conjugated double bond system of the retinyl group and the ester linkage .

Scientific Research Applications

Metabolism in Testes of Young Rats

All-trans-retinyl stearate is involved in the metabolism of vitamin A in the testes of young rats. It is formed through the hydrolysis of all-trans-retinyl acetate to retinol, which is then reesterified to various retinyl esters, including retinyl palmitate and retinyl stearate. This process indicates the presence of enzymes capable of both hydrolyzing and esterifying retinyl esters in young rat testes. These esters likely support spermatogenesis and other physiological functions in the testes (Chaudhary & Nelson, 1986).

Role in Retinal Development

All-trans-retinyl stearate is part of the biochemical processes in retinal development. It is present alongside other retinyl esters during the development of the retina in normal and rd (retinal degeneration) mice. The presence of these esters correlates with specific stages of retinal development, such as the formation of rod outer segments. The study of these processes helps in understanding visual development and retinal disorders (Carter-Dawson et al., 1986).

Characterization of Lecithin Retinol Acyltransferase (LRAT)

LRAT, the enzyme responsible for converting all-trans-retinol into retinyl esters including all-trans-retinyl stearate, has been molecularly and biochemically characterized. Understanding LRAT's role is significant in comprehending vitamin A processing and its involvement in vision and other physiological functions (Ruiz et al., 1999).

Quantitative Analysis in Biological Systems

Quantitative analysis methods for retinyl esters, including all-trans-retinyl stearate, have been developed. These methods are crucial for understanding the concentration and distribution of various retinoids in biological systems, thereby aiding in the study of their physiological roles and metabolism (Cullum & Zile, 1986).

Detection in Tissues Dependent on Vitamin A

Sensitive methods have been developed to determine retinyl esters, including all-trans-retinyl stearate, in small tissue samples like the tongue, trachea, and inner ear. These tissues are known to depend on an adequate vitamin A supply. Such methods enable the study of vitamin A's role in various lesser-studied biological tissues (Biesalski & Weiser, 1989).

Role in Vitamin A Utilization

All-trans-retinyl stearate is involved in vitamin A metabolism in human retinal pigment epithelial cells. Studies have shown how these cells take up all-trans retinol and convert it into various retinyl esters, including stearate. This research provides insights into the mechanisms of vitamin A storage and release in the human eye (Flood et al., 1983).

Safety And Hazards

The safety data sheet for all-trans-retinol, a related compound, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, use personal protective equipment as required, and store locked up .

Future Directions

Retinoids, including all-trans-retinyl stearate, have been extensively studied for their roles in various biological processes, including immunity and embryonic development . Future research may focus on the potential clinical significance of all-trans-retinyl stearate-based therapies .

properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24+,34-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGACJMSLZMZOX-FPFNAQAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316599
Record name Retinyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

All-trans-retinyl stearate

CAS RN

631-87-8
Record name Retinyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VITAMIN A STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6YM8UII5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
RA Alvarez, CD Bridges, SL Fong - Investigative Ophthalmology & …, 1981 - researchgate.net
… of the retention time of all-trans retinyl stearate (18:0). … the retention time of all-trans retinyl stearate. These relative … -cis retinyl linoleate from all-trans retinyl stearate, and the 11-…
Number of citations: 63 www.researchgate.net
CD Bridges, RA Alvarez, SL Fong - Investigative Ophthalmology & …, 1982 - researchgate.net
… Additionally, we established that all-trans retinyl stearate and palmitate could be synthesized in vitro by isolated RPE-Ch or RPE cells incubated with all-trans-3H-retinol. An …
Number of citations: 72 www.researchgate.net
GJ Nohynek, WJA Meuling, WHJ Vaes, RS Lawrence… - Toxicology letters, 2006 - Elsevier
BACKGROUND: Vitamin A is widely used in cosmetic preparations. Given that oral Vitamin A and its metabolites present a potential reproductive risk, the present study investigated the …
Number of citations: 28 www.sciencedirect.com
D Majchrzak, E Fabian, I Elmadfa - Food Chemistry, 2006 - Elsevier
… The RE was calculated as follows: mg RE = mg all-trans retinol + mg all-trans retinyl palmitate/1.83 + mg all-trans retinyl oleate/1.92 + mg all-trans retinyl stearate/1.93 + mg all-trans …
Number of citations: 53 www.sciencedirect.com
ME Cullum, MH Zile - Journal of Biological Chemistry, 1985 - ASBMB
… All-trans-retinyl linoleate, alltram-retinyl oleate, and all-trans-retinyl stearate were synthesized from all-trans-retinol and acyl anhydrides. Chemicals and Soluents-All chemicals and …
Number of citations: 97 www.jbc.org
MT Flood, CD Bridges, RA Alvarez… - … & visual science, 1983 - iovs.arvojournals.org
… liquid chromatography (hplc) profiles of the retinyl esters in freshly isolated RPE cells showed the presence of 11-cis retinyl stearate and palmitate and all-trans retinyl stearate, palmitate …
Number of citations: 61 iovs.arvojournals.org
MW Schäffer, SS Roy, S Mukherjee… - Experimental lung …, 2010 - Taylor & Francis
… Peak assignments: x = unknown; 1 = 13-cis RA; 3 = ATRA; 4 = all-trans retinol; 8 = all-trans retinyl palmitate; 9 = all-trans retinyl stearate; IS = all-trans retinyl acetate (internal standard). …
Number of citations: 14 www.tandfonline.com
MD Collins, G Tzimas, H Hummler, H Burgin… - Toxicology and applied …, 1994 - Elsevier
The retinoids are teratogenic in a wide variety of species. In the rat, 13-cis-retinoic acid and retinyl palmitate are significantly less potent teratogens than all-trans-retinoic acid. This …
Number of citations: 80 www.sciencedirect.com
HK Biesalski - Methods in enzymology, 1990 - Elsevier
Publisher Summary Vitamin A is stored as its fatty acid ester primarily in the liver. Retinyl esters are also located in various concentrations and esterified with various fatty acids in the …
Number of citations: 30 www.sciencedirect.com
L Carter-Dawson, RA Alvarez, SL Fong, GI Liou… - Developmental …, 1986 - Elsevier
… The minor peak (sometimes present only as a notch) on the rising portion of the curve (slanted arrows) represents all-trans retinyl stearate. At all ages examined, the ratio of palmitate to …
Number of citations: 122 www.sciencedirect.com

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